methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 1616933-64-2
VCID: VC11998417
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 1616933-64-2](/images/structure/VC11998417.png)
Description |
Key Structural Features:
SynthesisThe synthesis of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves cyclization reactions between suitable precursors like hydrazines and β-dicarbonyl compounds under acidic or basic conditions. The following general steps outline its preparation:
Potential Applications:
Structural Insights:
Example Data Table:
Current Research Areas:
Future Potential:Given its structural features, methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate could serve as a precursor for designing drugs targeting specific enzymes or receptors involved in cancer, viral infections, or metabolic diseases. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1616933-64-2 | ||||||||
Product Name | methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | ||||||||
Molecular Formula | C9H9N3O2 | ||||||||
Molecular Weight | 191.19 g/mol | ||||||||
IUPAC Name | methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | ||||||||
Standard InChI | InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3 | ||||||||
Standard InChIKey | ASQMORYWZBSDSL-UHFFFAOYSA-N | ||||||||
SMILES | CC1=NN2C=C(C=NC2=C1)C(=O)OC | ||||||||
Canonical SMILES | CC1=NN2C=C(C=NC2=C1)C(=O)OC | ||||||||
PubChem Compound | 149698645 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume